Methyl 2-(chlorosulfonyl)-5-methoxybenzoate
Description
Properties
IUPAC Name |
methyl 2-chlorosulfonyl-5-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO5S/c1-14-6-3-4-8(16(10,12)13)7(5-6)9(11)15-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMSYONJPKXKNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65397-56-0 | |
| Record name | methyl 2-(chlorosulfonyl)-5-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(chlorosulfonyl)-5-methoxybenzoate can be synthesized through several methods. One common method involves the reaction of methyl 2-hydroxy-5-methoxybenzoate with chlorosulfonic acid. The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
Methyl 2-hydroxy-5-methoxybenzoate+Chlorosulfonic acid→Methyl 2-(chlorosulfonyl)-5-methoxybenzoate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous-flow processes to ensure high yield and purity. The reactants are typically precooled to low temperatures to control the exothermic nature of the reaction and to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chlorosulfonyl)-5-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid and methanol.
Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the by-products.
Hydrolysis: The reaction is usually carried out in the presence of water or aqueous acid.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of methyl 2-(chlorosulfonyl)-5-methoxybenzoate. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, particularly colorectal cancer cells (HCT116 and Caco-2), with IC50 values of 0.35 µM and 0.54 µM, respectively. The compound's mechanism of action involves inducing cell cycle arrest at the G2/M phase and promoting apoptosis through modulation of key signaling pathways such as PI3K/AKT/mTOR.
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 0.35 ± 0.04 |
| Caco-2 | 0.54 ± 0.04 |
| AGS | >50 |
| PANC-1 | >50 |
| SMMC-7721 | 22.92 ± 2.16 |
| HIEC | >50 |
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity . Preliminary screenings suggest that structurally similar compounds can show antibacterial effects against common pathogens. However, specific data on the antimicrobial efficacy of this compound is limited and requires further investigation.
Agricultural Applications
This compound serves as a precursor in the synthesis of herbicides, particularly those belonging to the sulfonylurea class. These herbicides are widely used in agriculture for controlling weed populations due to their effectiveness and selectivity . The synthesis pathway for producing related compounds emphasizes the importance of this compound in developing new agricultural chemicals.
Structure-Activity Relationship Studies
Research into the structure-activity relationship (SAR) of related compounds has provided insights into how modifications on the aromatic ring can influence biological activity. Such studies are critical for optimizing the therapeutic profiles of compounds derived from this compound .
Case Studies
Several case studies have investigated the biological effects of this compound and its derivatives:
- Cytotoxicity Studies : Research has shown that modifications to substituents on the aromatic ring significantly alter both cytotoxicity and selectivity towards cancer cells, providing a foundation for future drug design efforts.
- Herbicidal Efficacy : Experiments have demonstrated that derivatives of this compound exhibit potent herbicidal activity against various weed species, making them valuable in agricultural applications .
Mechanism of Action
The mechanism of action of methyl 2-(chlorosulfonyl)-5-methoxybenzoate involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic and can react with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives. The compound can also undergo hydrolysis to form sulfonic acid, which can further participate in various chemical reactions.
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table summarizes structural analogs, highlighting substituent variations, molecular data, and applications:
Stability and Physicochemical Properties
- Crystal Packing: Weak C–H···O interactions in Methyl 5-chloro-2-[N-(3-ethoxy-carbonylpropyl)-4-methylbenzenesulfonamido]benzoate (C₂₁H₂₄ClNO₆S) enhance solid-state stability, a feature less pronounced in the target compound due to its reactive -SO₂Cl group .
- Thermal Stability : Methyl 2-methoxy-5-(methylsulfonyl)benzoate exhibits higher thermal stability than the chlorosulfonyl analog due to the electron-withdrawing -SO₂CH₃ group .
Research Findings and Trends
- Synthetic Efficiency: The cyanovinyl-containing analog () achieves 84.3% yield with 98.7% HPLC purity, outperforming the 57% yield of the thiocarbamate derivative (), highlighting the impact of substituents on reaction optimization .
- Biological Activity : Sulfonamide derivatives (e.g., ) show higher bioavailability compared to chlorosulfonyl analogs due to improved solubility .
Biological Activity
Methyl 2-(chlorosulfonyl)-5-methoxybenzoate (CAS No. 65397-56-0) is an organic compound with a unique structure that includes a chlorosulfonyl group and a methoxy group. This combination contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 264.68 g/mol. The structural features include:
- Chlorosulfonyl Group : Enhances reactivity and potential interactions with biological targets.
- Methoxy Group : Contributes to the compound's lipophilicity and may influence its biological activity.
Research indicates that this compound interacts with various biological molecules, particularly enzymes. Its chlorosulfonyl group allows it to act as a sulfonamide precursor, forming stable complexes with target proteins, which can lead to inhibition or modulation of enzymatic activity. This mechanism is crucial for understanding its potential therapeutic applications .
Potential Targets
- Carbonic Anhydrase IX : Inhibitors of this enzyme are being explored for their roles in tumor growth and metastasis. Compounds similar to this compound have shown promise in this area.
- Enzymatic Pathways : The compound may modulate pathways involved in inflammation and cancer cell proliferation, similar to other derivatives studied for their anticancer properties.
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. This compound's potential as an antimicrobial agent is supported by its ability to interact with bacterial enzymes, leading to inhibition of growth.
Anti-inflammatory Effects
The compound's ability to inhibit specific enzymes involved in inflammatory pathways suggests it may have anti-inflammatory effects. This is particularly relevant for conditions where inflammation is a key component of disease progression .
Anticancer Properties
In vitro studies suggest that this compound may exert cytotoxic effects on various cancer cell lines. For example, compounds structurally related to it have demonstrated significant cytotoxicity against colorectal cancer cells, indicating that this class of compounds may be valuable in cancer therapy .
Case Studies and Research Findings
-
Cytotoxicity Studies : In vitro assays have demonstrated that compounds with similar functionalities can induce cell cycle arrest in cancer cells, highlighting the potential of this compound in oncology .
Compound Cell Line IC50 (µM) Mechanism Compound A HCT116 0.35 Induces G2/M phase arrest Compound B Caco-2 >50 Low cytotoxicity compared to standard chemotherapy agents - Antimicrobial Efficacy : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, suggesting its utility in developing new antibiotics .
- Inflammation Models : In models of inflammation, compounds similar to this compound have shown the ability to reduce inflammatory markers, indicating potential therapeutic applications in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-(chlorosulfonyl)-5-methoxybenzoate, and how can reaction efficiency be maximized?
- Methodology : Start with methyl 5-methoxybenzoate as a precursor. Introduce the chlorosulfonyl group via sulfonation using chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to minimize side reactions like over-sulfonation. Quench excess reagent with ice-water and isolate the product via recrystallization from ethanol/water mixtures. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) . Optimize stoichiometry (1:1.2 molar ratio of precursor to ClSO₃H) to achieve yields >75% while avoiding decomposition .
Q. How should researchers address purification challenges when isolating this compound from reaction mixtures?
- Methodology : Due to its hydrolytic sensitivity, avoid aqueous workup unless under anhydrous conditions. Use column chromatography (silica gel, gradient elution with dichloromethane:methanol 95:5) to separate the target compound from unreacted starting materials or sulfonic acid byproducts. For high-purity requirements (>98%), employ preparative HPLC with a C18 column and acetonitrile/water mobile phase (0.1% formic acid) . Confirm purity via ¹H NMR (DMSO-d₆, δ 3.89 ppm for methoxy, δ 8.10–8.30 ppm for aromatic protons) .
Advanced Research Questions
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound in complex matrices?
- Methodology : Combine high-resolution mass spectrometry (HRMS-ESI, m/z calculated for C₉H₉ClO₅S: 264.9873) with ¹³C NMR to resolve ambiguity in sulfonyl vs. ester carbonyl signals (δ 165–170 ppm). For stability studies, use accelerated degradation tests (40°C/75% RH for 14 days) and quantify hydrolyzed products (e.g., 5-methoxy-2-sulfobenzoic acid) via reverse-phase HPLC . Pair with FT-IR to track sulfonyl chloride degradation (disappearance of S=O stretch at 1370–1350 cm⁻¹) .
Q. How does the chlorosulfonyl group in this compound influence its reactivity in nucleophilic substitution reactions?
- Methodology : Investigate nucleophilic displacement (e.g., with amines or alkoxides) under varying conditions (polar aprotic solvents like DMF, 60–80°C). Use kinetic studies (monitored by ¹H NMR or in-situ IR) to compare activation energies with non-sulfonylated analogs. Computational modeling (DFT, B3LYP/6-31G*) can predict regioselectivity and transition states . For example, the electron-withdrawing sulfonyl group enhances electrophilicity at the adjacent carbon, favoring SN2 mechanisms .
Q. What strategies mitigate instability of the chlorosulfonyl moiety during storage or experimental use?
- Methodology : Store the compound under inert atmosphere (argon) at –20°C in desiccated amber vials. For in-situ stabilization, add molecular sieves (3Å) to reaction mixtures. For long-term stability, derivatize the sulfonyl chloride to a sulfonamide or sulfonate ester immediately after synthesis . Characterize decomposition products via LC-MS to identify degradation pathways (e.g., hydrolysis to sulfonic acid under humid conditions) .
Data Contradictions and Resolution
- Synthesis Yield Variability : Some protocols report yields <50% due to competing hydrolysis. Resolution: Pre-dry solvents (THF, DCM) over molecular sieves and use Schlenk-line techniques to exclude moisture .
- Analytical Discrepancies : Conflicting NMR shifts for the sulfonyl group may arise from solvent polarity. Standardize deuterated solvent (DMSO-d₆ vs. CDCl₃) and reference internal standards (TMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
